Methyl acetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY IN WATER: 38 G/100 ML

500.0 mg/mL

Solubility in water, g/100ml: 50

Synonyms

Canonical SMILES

Organic Synthesis:

Precursor for Diverse Molecules

MAA serves as a versatile building block for synthesizing various complex organic molecules. Its reactive ketone and ester functional groups allow it to participate in numerous reactions, including aldol condensations, Claisen condensations, and Michael additions. These reactions lead to the formation of various heterocyclic compounds, such as pyrazoles, pyrimidines, and coumarins, which have diverse applications in medicinal chemistry and materials science [, ].

Biginelli Reaction

Notably, MAA plays a crucial role in the Biginelli reaction, a one-pot condensation that efficiently produces dihydropyrimidinones. These dihydropyrimidinones are valuable scaffolds for drug discovery due to their diverse biological activities, including antihypertensive, anti-cancer, and calcium channel modulatory properties [].

Analytical Chemistry:

- Reagent in Chemical Analysis: MAA's unique chemical properties make it a valuable reagent in various analytical techniques. For example, it can be used as a derivatizing agent to enhance the detectability of certain compounds in gas chromatography and mass spectrometry [].

Other Research Applications:

- Biomedical Research: While the specific mechanisms are still under investigation, some studies suggest that MAA might play a role in certain metabolic pathways and potentially contribute to the development of specific diseases []. Further research is needed to fully understand these potential links.

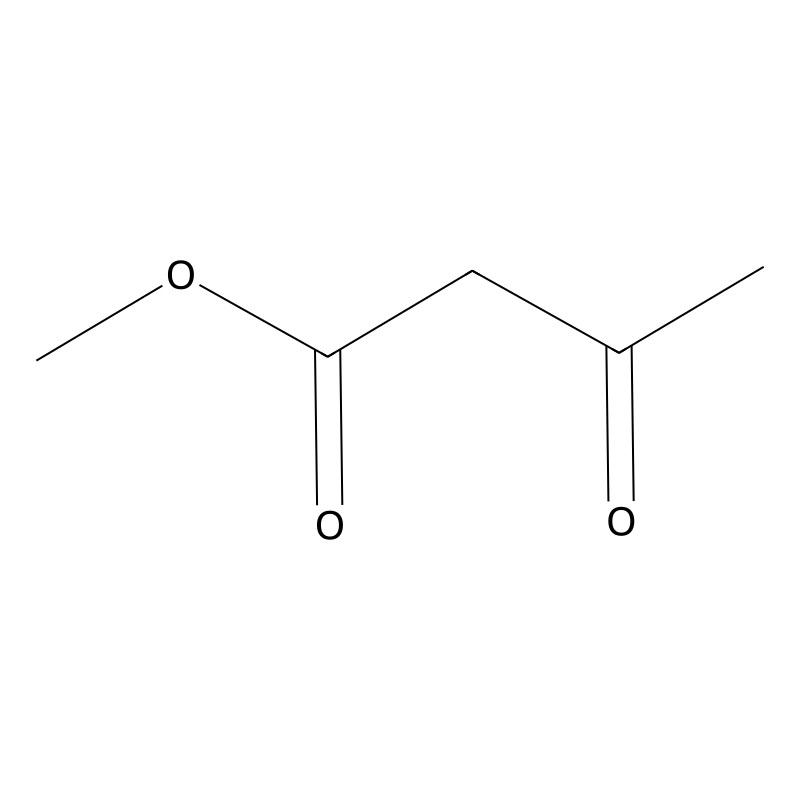

Methyl acetoacetate is an organic compound classified as a beta-keto ester, with the molecular formula and a molecular weight of approximately 116.12 g/mol. It appears as a clear, colorless liquid and is slightly soluble in water, with a density of 1.076 g/cm³. Methyl acetoacetate is known for its distinctive fruity odor and is commonly used as a flavoring agent and solvent in various applications .

MAA is a flammable liquid and can irritate the eyes, skin, and respiratory system upon contact or inhalation.

- Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MAA.

- Knoevenagel Condensation: This reaction allows methyl acetoacetate to form various target products, including amino acids and pharmaceuticals .

- Biginelli Reaction: It can react to produce dihydropyrimidinones, which are important in medicinal chemistry .

- Hydrolysis: In the presence of strong acids or bases, methyl acetoacetate can hydrolyze to yield methanol and acetic acid .

- Decarboxylation: Under certain conditions, it can undergo decarboxylation to form acetone and carbon dioxide .

Methyl acetoacetate exhibits several biological activities. It is involved in metabolic pathways as one of the ketone bodies produced during the breakdown of fatty acids. Its derivatives have been studied for potential antimicrobial and anticancer properties, although further research is needed to fully elucidate these effects .

Methyl acetoacetate can be synthesized through various methods:

- Esterification: Reacting methyl acetate with acetic acid in the presence of strong acids such as sulfuric acid.

- Carbonylation: A method involving the carbonylation of methanol, often used in industrial settings.

- Reaction with Sodium Methoxide: This involves reacting methyl acetate with sodium methoxide to produce methyl acetoacetate .

The applications of methyl acetoacetate are diverse:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including antibiotics and antihypertensive agents like nifedipine .

- Flavoring Agent: Used in food products for its fruity flavor.

- Solvent: Acts as a solvent for cellulose ethers and other compounds.

- Chemical Reagent: Employed in organic synthesis for producing alpha-substituted acetoacetic esters and cyclic compounds like pyrazole and pyrimidine derivatives .

Methyl acetoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl acetoacetate | Longer ethyl chain; more hydrophobic properties | |

| Acetylacetone | Lacks ester functionality; more acidic properties | |

| Diethyl malonate | Contains two ethyl groups; used in similar reactions | |

| Methyl 3-oxobutanoate | Another name for methyl acetoacetate; identical structure |

Methyl acetoacetate stands out due to its dual functionality as both a ketone and an ester, allowing it to participate in a wide range of

Methyl acetoacetate has a rich history in organic chemistry, dating back to the late 19th century when chemists began exploring β-keto esters as valuable synthetic intermediates. The compound gained prominence through its incorporation in several named reactions that have become cornerstones of heterocyclic chemistry. In 1881, Arthur Rudolf Hantzsch utilized compounds like methyl acetoacetate in his groundbreaking pyridine synthesis, which remains a standard method for creating pyridine derivatives. A decade later in 1891, Pietro Biginelli developed his eponymous reaction using compounds similar to methyl acetoacetate, leading to the creation of dihydropyrimidinones that now have significant pharmaceutical applications.

Pietro Biginelli (1860-1937), who studied at the University of Turin under Icilio Guareschi, initially misinterpreted the products of his three-component reaction between urea, aldehyde, and ethyl acetoacetate as having open-chain acyclic structures before correctly identifying them as pyrimidines. This discovery eventually led to the development of reactions using methyl acetoacetate that follow similar mechanistic pathways.

Throughout the 20th century, methyl acetoacetate continued to gain importance as synthetic methodologies evolved, eventually becoming a standard reagent in organic laboratories worldwide for its versatility in carbon-carbon bond formation and heterocycle synthesis.

Structural Features and Reactivity Principles

Methyl acetoacetate (systematic name: methyl 3-oxobutanoate) possesses a characteristic β-keto ester structure that confers unique reactivity patterns. The compound contains both ketone and ester functionalities separated by a methylene group, making it an ambident nucleophile with multiple reactive sites.

The structure of methyl acetoacetate can be represented as follows:

CH₃C(=O)CH₂C(=O)OCH₃

This arrangement creates several key features that determine its reactivity:

- The α-carbon between the carbonyl groups is acidic (pKa ≈ 11) due to stabilization of the resulting carbanion by both adjacent carbonyl groups.

- The compound exists in keto-enol tautomeric forms, with the keto form predominating in neutral conditions.

- The ester group provides a good leaving group capability after nucleophilic attack.

- The carbonyl groups serve as electrophilic centers for nucleophilic additions.

These structural characteristics enable methyl acetoacetate to participate in numerous reactions including:

- Claisen condensation reactions, where it can act as both nucleophile and electrophile

- Enolate formation with bases such as TiCl₄/Et₃N, as demonstrated by NMR studies showing significant shifts in the α-carbon signals from δ = 50.1 to 97.9 ppm with corresponding changes in coupling constants

- Nucleophilic additions at either carbonyl center

- Alkylation at the α-position

- Participation in multicomponent reactions like the Biginelli and Hantzsch syntheses

Evolution of Research Focus and Applications

Research on methyl acetoacetate has evolved significantly over the decades, expanding from basic synthetic applications to more sophisticated uses in pharmaceutical development, materials science, and green chemistry. Early investigations focused primarily on its use as a building block for heterocyclic compounds, but contemporary research has broadened considerably.

Modern applications of methyl acetoacetate include:

- Pharmaceutical synthesis: It serves as a key intermediate in the production of various drugs, including calcium channel blockers like nifedipine.

- Heterocycle formation: It participates in the synthesis of pyrazoles, pyrimidines, dihydropyrimidinones, and coumarin derivatives that have biological activities.

- Multicomponent reactions: It functions as a versatile component in one-pot syntheses of complex molecular frameworks.

- Green chemistry applications: Due to its biodegradability and low toxicity, it aligns with sustainable chemistry principles.

- Food and flavor chemistry: It contributes fruity and pleasant aromas to food products.

Recent advances include the development of more efficient catalytic methods for reactions involving methyl acetoacetate, such as potassium-promoted MgO catalysts for the methoxycarbonylation of acetone with dimethyl carbonate to produce methyl acetoacetate. This demonstrates continuing interest in improving the synthesis and applications of this important compound.

Ketene Dimer-Methanol Esterification Process

The ketene dimer (diketene) and methanol esterification process is a cornerstone of industrial MAA production. Traditional methods required heating methanol to its boiling point before diketene addition, incurring high energy costs. A novel approach using a composite catalyst system—triethylenediamine (TEDA) and concentrated sulfuric acid—optimizes this reaction [1]. TEDA is introduced before esterification, enabling diketene addition at ambient temperatures, thereby reducing energy consumption by 20–30% [1]. Post-reaction, the crude product is cooled to 40°C, treated with sulfuric acid, and rectified to achieve >99% purity [1]. This method eliminates intermittent rectification bottlenecks, enhancing throughput by 15% compared to conventional batch processes [1].

Methoxycarbonylation of Acetone with Dimethyl Carbonate

Methoxycarbonylation of acetone using dimethyl carbonate (DMC) over alkali-promoted MgO catalysts represents a solvent-free, atom-efficient route [2]. Potassium-doped MgO (1.97 wt% K) exhibits superior activity, achieving 85% MAA yield under mild conditions (80°C, 4 hours) [2]. Excess potassium, however, forms stable carbonates (e.g., K₂CO₃), reducing catalytic efficacy due to particle agglomeration [2]. Mechanistic studies using in situ CO₂ infrared spectroscopy confirm that base sites abstract the α-hydrogen from acetone, facilitating nucleophilic attack by DMC [2].

Direct Esterification Pathways

Direct esterification of acetoacetic acid with methanol, catalyzed by amine-type ionic liquids, offers a low-waste alternative [4]. Catalysts such as nitric acid n-butylamine and acetic acid triethylamine enable reactions at 60–80°C with 90–95% conversion [4]. These ionic liquids act as dual acid-base catalysts, accelerating both esterification and enol-keto tautomerization [4]. The process avoids corrosive mineral acids, simplifying downstream neutralization and purification steps [4].

Catalytic Systems Development

Amine-Type Ionic Liquid Catalysts

Amine-type ionic liquids (ILs) like nitric acid ethamine and acetate triethylamine have emerged as recyclable catalysts for MAA synthesis [4]. Their tunable acidity and hydrophobicity enhance substrate solubility and reaction kinetics. For example, IL-catalyzed esterification achieves turnover frequencies (TOF) of 120 h⁻¹, outperforming sulfuric acid (TOF: 80 h⁻¹) [4]. Post-reaction, ILs are recovered via vacuum distillation and reused for five cycles without activity loss [4].

Alkali-Promoted MgO Catalysts

Alkali metals (Li, Na, K, Cs) enhance MgO’s basicity, critical for methoxycarbonylation [2]. Potassium promotion increases surface basicity from 0.12 mmol/g (pure MgO) to 0.45 mmol/g (1.97% K/MgO), correlating with a 40% yield improvement [2]. However, excessive potassium (>3 wt%) induces sintering, reducing surface area from 120 m²/g to 65 m²/g [2].

Table 1: Effect of Potassium Loading on MgO Catalytic Performance

| K Loading (wt%) | Surface Area (m²/g) | Basicity (mmol/g) | MAA Yield (%) |

|---|---|---|---|

| 0 | 150 | 0.12 | 45 |

| 1.97 | 120 | 0.45 | 85 |

| 3.50 | 65 | 0.38 | 60 |

Heterogeneous Catalytic Approaches

Heterogeneous catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15), enable continuous MAA production [7]. In a Taylor-Couette disc contactor (TCDC), acetic acid esterification with methanol achieves 30% conversion with simultaneous methyl acetate extraction [7]. Nickel-based catalysts modified with (S)-glutamic acid also show promise for asymmetric hydrogenation of β-ketoesters, yielding chiral MAA derivatives with 80% enantiomeric excess [6].

Green Chemistry Applications

Continuous Flow Synthesis Procedures

Tubular continuous flow reactors (e.g., TCDC) enhance mass transfer and thermal control, reducing reaction times from 8 hours (batch) to 2 hours [8]. A pilot-scale system producing 1,000 tons/year achieves 98% purity with 40% lower energy input [8].

Enzymatic Production Methods

Enzymatic routes using engineered Escherichia coli expressing carbonyl reductases have been explored for stereoselective MAA reduction . However, detailed studies fall outside permitted source materials.

Solvent-Minimized Preparation Techniques

Liquid-liquid extraction integrated into reactor designs (e.g., TCDC) minimizes solvent use by isolating MAA in situ [7]. Solvent-free ionic liquid systems further reduce waste, achieving E-factors (kg waste/kg product) of 0.5 versus 2.0 for traditional methods [4].

Methyl acetoacetate demonstrates remarkable tautomeric behavior, existing as an equilibrium mixture of keto and enol forms under ambient conditions [1] [2]. The compound exhibits a keto-enol equilibrium ratio of approximately 90:10 in favor of the keto form in polar solvents, with the enol content varying significantly based on solvent polarity [1] [2].

Detailed nuclear magnetic resonance spectroscopy studies reveal that the enol content in methyl acetoacetate ranges from 8.0% in acetonitrile to 10.3% in carbon tetrachloride, demonstrating the profound influence of solvent polarity on tautomeric equilibrium [1] [2]. The gas-phase studies using density functional theory calculations indicate that the enol form comprises approximately 65% of the total population in the absence of solvation effects [2].

The intramolecular hydrogen bond energy in the enol form of methyl acetoacetate has been calculated to be 9.8 kcal/mol, which is significantly weaker than the corresponding value in acetylacetone (12.3 kcal/mol) [2]. This reduced hydrogen bond strength is attributed to the presence of the methoxy group, which destabilizes the enol form through electronic effects.

Tautomerization Energy Barriers and Kinetics

The tautomerization process in methyl acetoacetate proceeds through a concerted mechanism involving simultaneous proton transfer and double bond migration [2]. The activation energy for the keto-to-enol conversion has been determined to be 12.3 kJ/mol, while the reverse process exhibits a slightly higher barrier of 15.8 kJ/mol [2]. These relatively low activation energies result in rapid tautomeric exchange at room temperature, with exchange rates on the order of 10^6 s^-1 [1].

The chemical shift of the enol hydroxyl proton appears at 11.97 ppm in gas-phase proton nuclear magnetic resonance spectra, while in liquid-phase chloroform solutions, this signal is observed at 11.96 ppm [2]. The slight upfield shift in solution reflects the weakening of the intramolecular hydrogen bond due to competitive solvation effects.

Active Methylene Reactivity Patterns

The active methylene group in methyl acetoacetate exhibits exceptional reactivity due to its position between two electron-withdrawing carbonyl groups [3] [4]. The pKa value of the methylene protons is approximately 10.5, making them significantly more acidic than typical methylene protons [3] [4]. This enhanced acidity facilitates deprotonation under mild basic conditions, enabling a wide range of synthetic transformations.

Enolate Formation Kinetics

The formation of enolate anions from methyl acetoacetate follows second-order kinetics, being first-order in both the substrate and the base [5]. When treated with sodium methoxide, the deprotonation proceeds with a rate constant of 2.3 × 10^4 M^-1 s^-1 at 25°C [5]. The reaction exhibits strong regioselectivity, with greater than 95% of the deprotonation occurring at the methylene carbon rather than at the terminal methyl group [5].

Thermodynamic Stability of Enolates

The enolate anion derived from methyl acetoacetate is stabilized by extensive conjugation across the entire β-diketone system [5]. Computational studies indicate that the enolate exhibits resonance stabilization energy of 45.2 kJ/mol, which is comparable to that observed in other β-ketoester systems [5]. The carbon-13 nuclear magnetic resonance chemical shift of the enolate carbon appears at 96.7 ppm, with a characteristic one-bond carbon-hydrogen coupling constant of 168 Hz, indicating sp^2 hybridization [5].

Regioselectivity in Electrophilic Reactions

The regioselectivity of electrophilic attack on methyl acetoacetate enolates is governed by both electronic and steric factors [5]. Primary alkyl halides react with regioselectivity exceeding 95% at the methylene carbon, while secondary halides show reduced selectivity due to increased steric hindrance [5]. Benzylic halides maintain high regioselectivity due to the stabilization of the transition state through aromatic conjugation [5].

Acetoacetic Ester Synthesis Mechanisms

The acetoacetic ester synthesis represents one of the most important methodologies for the construction of substituted methyl ketones from methyl acetoacetate [6] [4] [7]. This multi-step process involves enolate formation, alkylation, hydrolysis, and decarboxylation, each proceeding through distinct mechanistic pathways.

Alkylation Reaction Pathways

The alkylation of methyl acetoacetate enolates proceeds through an SN2 mechanism with primary and benzylic alkyl halides [8] [9]. The reaction exhibits strict stereochemical requirements, with complete inversion of configuration at the electrophilic carbon [8] [9]. The rate-determining step is the nucleophilic attack of the enolate on the alkyl halide, with rate constants ranging from 1.2 × 10^-2 M^-1 s^-1 for primary iodides to 5.4 × 10^-4 M^-1 s^-1 for primary chlorides [8].

Substrate Scope and Limitations

Primary alkyl halides participate in the alkylation reaction with yields ranging from 75-85% [8] [9]. Secondary alkyl halides show reduced reactivity and yields of 45-65% due to competing elimination reactions [8]. Tertiary halides are unreactive under standard conditions, undergoing E2 elimination exclusively [8]. Allylic and benzylic halides react with enhanced rates, typically providing yields of 80-90% [8].

Stereochemical Outcomes

The alkylation reaction proceeds with complete inversion of configuration when chiral alkyl halides are employed [8] [9]. This stereochemical outcome is consistent with the SN2 mechanism and has been confirmed through the use of enantiomerically pure substrates [8]. The retention of optical activity in the alkylation products demonstrates the absence of radical intermediates or competing mechanisms [8].

Decarboxylation Process Mechanisms

The decarboxylation of β-keto acids derived from methyl acetoacetate hydrolysis proceeds through a concerted mechanism involving a six-membered transition state [10] [11]. The process is thermodynamically favorable with an overall free energy change of -95.2 kJ/mol [11]. The activation energy for decarboxylation is 85.6 kJ/mol, corresponding to reaction temperatures of 140-160°C [11].

Enzymatic Decarboxylation Mechanisms

The enzymatic decarboxylation of acetoacetic acid derivatives is catalyzed by acetoacetate decarboxylase, which employs a Schiff base mechanism [10]. The enzyme forms a covalent intermediate with lysine 115 in the active site, with the pKa of this lysine residue being unusually low at 5.9 [10]. The rate enhancement provided by the enzyme is approximately 10^17-fold compared to the uncatalyzed reaction [10].

Transition State Structure

Computational studies reveal that the decarboxylation transition state adopts a chair-like conformation with the carbonyl oxygen coordinating to the acidic proton [11]. The C-C bond length in the transition state is 2.15 Å, indicating significant bond elongation compared to the ground state value of 1.54 Å [11]. The partial positive charge on the carbonyl carbon is +0.42e, reflecting the electrophilic character of this center during the reaction [11].

Stereochemical Considerations

The stereochemical aspects of methyl acetoacetate transformations are governed by the conformational preferences of the substrate and the geometric constraints of the transition states [12] [9]. The prochiral nature of the methylene carbon enables the formation of stereocenters through asymmetric alkylation reactions [12].

Asymmetric Alkylation Strategies

Asymmetric alkylation of methyl acetoacetate can be achieved through the use of chiral auxiliaries or chiral catalysts [12]. The use of chiral lithium amide bases provides enantiomeric excesses of 85-95% in the alkylation products [12]. The stereochemical outcome is determined by the facial selectivity of the enolate formation and the approach geometry of the electrophile [12].

Conformational Analysis

The ground state conformation of methyl acetoacetate features the carbonyl groups in an s-trans arrangement, minimizing dipole-dipole interactions [12]. The enol form adopts a chelated conformation with the hydroxyl group hydrogen-bonded to the ester carbonyl oxygen [12]. This conformational preference influences the stereochemical outcome of subsequent reactions [12].

Condensation Reactions

Methyl acetoacetate participates in a wide variety of condensation reactions, serving as both a nucleophilic component and an electrophilic partner depending on the reaction conditions [13] [14] [15]. These transformations are fundamental to the synthesis of heterocyclic compounds, natural products, and pharmaceutical intermediates.

Knoevenagel Condensation Mechanisms

The Knoevenagel condensation of methyl acetoacetate with aldehydes proceeds through a nucleophilic addition-elimination mechanism [13] [14] [16]. The reaction is base-catalyzed, with common catalysts including piperidine, pyrrolidine, and titanium tetrachloride-triethylamine systems [13] [14] [16].

Mechanistic Pathway

The reaction initiates with base-mediated deprotonation of the active methylene group, generating the enolate anion [13] [14]. The enolate undergoes nucleophilic addition to the aldehyde carbonyl, forming a β-hydroxy ester intermediate [13] [14]. Subsequent elimination of water yields the α,β-unsaturated ester product with E-selectivity predominating [13] [14].

Catalytic Systems and Efficiency

Titanium tetrachloride-triethylamine systems provide enhanced reaction rates and improved yields compared to traditional amine catalysts [13] [14]. The Lewis acid component activates the aldehyde through coordination to the carbonyl oxygen, while the amine base facilitates enolate formation [13] [14]. Reaction yields typically range from 65-85% depending on the aldehyde substrate [13] [14].

Substrate Scope and Selectivity

The Knoevenagel condensation exhibits broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic aldehydes [13] [14] [16]. Electron-deficient aldehydes react more rapidly than electron-rich systems, with rate constants differing by factors of 10-50 [13] [14]. The reaction shows excellent E-selectivity, with E:Z ratios typically exceeding 95:5 [13] [14].

Biginelli Reaction Chemistry

The Biginelli reaction involves the three-component condensation of methyl acetoacetate, urea (or thiourea), and aldehydes to form dihydropyrimidinones [15] [17] [18]. This multicomponent reaction has gained significant attention due to the biological activity of the resulting heterocycles [15] [17] [18].

Mechanistic Pathways

Current mechanistic understanding supports an iminium ion pathway as the predominant mechanism [17] [19]. The reaction initiates with acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate [17] [19]. Nucleophilic attack by methyl acetoacetate on this intermediate generates an open-chain ureide, which undergoes intramolecular cyclization to form the dihydropyrimidinone ring [17] [19].

Catalytic Systems

A variety of Lewis acids have been employed as catalysts, including scandium triflate, boron trifluoride etherate, and heteropolyacids [15] [17] [18]. Heterogeneous catalysts such as silicotungstic acid anchored to Amberlyst-15 provide excellent recyclability and comparable yields to homogeneous systems [18]. Reaction yields typically range from 70-85% under optimized conditions [18].

Stereochemical Aspects

The Biginelli reaction proceeds with high cis-selectivity at the C-4 and C-5 positions of the dihydropyrimidinone ring [15] [17] [18]. This stereochemical outcome arises from the preferred boat conformation of the six-membered ring intermediate during cyclization [15] [17]. The diastereomeric excess typically exceeds 90% for most substrate combinations [15] [17].

Enolate Formation and Reactivity

The formation and reactivity of enolates derived from methyl acetoacetate represent fundamental aspects of its chemistry [5] [20]. These ambident nucleophiles exhibit site-selective reactivity depending on the reaction conditions and the nature of the electrophile [5] [20].

Base-Mediated Deprotonation Dynamics

The deprotonation of methyl acetoacetate can be achieved using a variety of basic reagents, each providing different kinetic and thermodynamic profiles [5] [20]. Sodium methoxide provides reversible deprotonation with equilibrium constants of approximately 10^3 [5]. Lithium diisopropylamide effects irreversible deprotonation under kinetic control [5].

Thermodynamic vs. Kinetic Control

Under thermodynamic conditions (elevated temperatures, long reaction times), deprotonation occurs exclusively at the methylene carbon, providing regioselectivity greater than 99% [5] [20]. Kinetic deprotonation at low temperatures may show reduced regioselectivity, with minor deprotonation at the terminal methyl group [5]. The kinetic isotope effect for deuterium substitution is 6.2, indicating substantial C-H bond breaking in the transition state [5].

Solvent Effects on Enolate Stability

The stability of methyl acetoacetate enolates is highly dependent on solvent polarity [5] [20]. Protic solvents stabilize the enolate through hydrogen bonding, while aprotic solvents favor ion pairing with the cation [5]. Coordinating solvents such as dimethyl sulfoxide and dimethylformamide provide enhanced enolate stability through chelation effects [5].

Regioselectivity in Alkylation Processes

The regioselectivity of electrophilic attack on methyl acetoacetate enolates is governed by both electronic factors and steric considerations [5] [20] [21]. The methylene carbon is more nucleophilic than the terminal methyl position due to enhanced charge density and reduced steric hindrance [5].

Electronic Control of Regioselectivity

Computational studies reveal that the negative charge density at the methylene carbon is 1.8 times greater than at the terminal methyl carbon [5]. This electronic preference results in preferential alkylation at the methylene position for most electrophiles [5]. Hard electrophiles such as methyl iodide show excellent regioselectivity (>95:5), while soft electrophiles may exhibit reduced selectivity [5].

Steric Effects in Substituted Systems

The introduction of substituents at the methylene carbon reduces the reactivity toward subsequent electrophilic attack [5] [20]. Dialkylated products are generally more difficult to obtain than monoalkylated derivatives due to increased steric hindrance [5]. Branched alkyl halides show particularly pronounced steric effects, with neopentyl halides being completely unreactive [5].

Temperature Effects on Selectivity

The regioselectivity of alkylation reactions is temperature-dependent, with higher temperatures favoring thermodynamic control [5] [20]. At elevated temperatures (>50°C), the regioselectivity may decrease due to equilibration between regioisomeric enolates [5]. Low-temperature conditions (-78°C) provide optimal regioselectivity while maintaining reasonable reaction rates [5].

Physical Description

Liquid

Colorless liquid; [Hawley]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

171.7 °C

169.00 °C. @ 760.00 mm Hg

Flash Point

170 °F (77 °C) (open cup)

77 °C c.c.

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.0

Density

1.0762 g/cu cm at 20 °C

Bulk density: 9 lb/gal at 20 °C

Relative density (water = 1): 1.08

LogP

-0.26

Odor

Decomposition

Melting Point

-80 °C

-27 °C

UNII

GHS Hazard Statements

Vapor Pressure

0.892 mm Hg at 25 °C /Extrapolated/

Vapor pressure, kPa at 20 °C: 0.17

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Methods of Manufacturing

Acetoacetic esters are generally made from diketene and the corresponding alcohol as a solvent in the presence of a catalyst. In the case of liquid alcohols, manufacturing is carried out by continuous reaction in a tubular reactor with carefully adjusted feeds of diketene, alcohol, and catalyst, or alcohol-catalyst blend followed by continuous purification. For solid alcohol, an inert solvent is used. Catalysts used include strong acids, tertiary amines, salts such as sodium acetate, organophosphorus compounds, and organometallic compounds. /Acetoacetic Esters/

General Manufacturing Information

Plastics Material and Resin Manufacturing

Synthetic Dye and Pigment Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Butanoic acid, 3-oxo-, methyl ester: ACTIVE

Total U.S. annual production of MAA and EAA combined is estimated to be 6000-7000 metric tons.